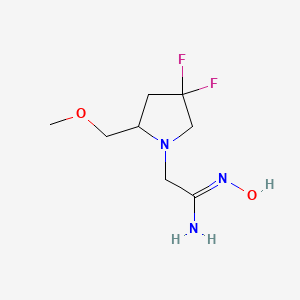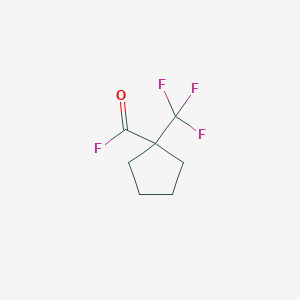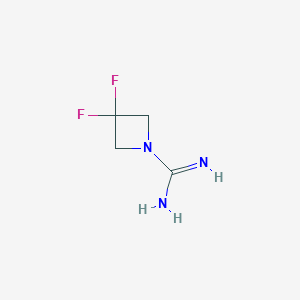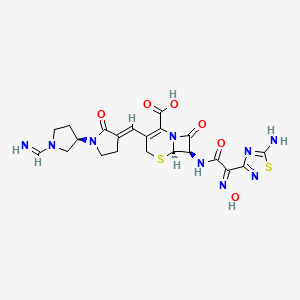
N-Pyrrolidino Iminomethyl Ceftobiprole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pyrrolidino Iminomethyl Ceftobiprole is a derivative of ceftobiprole, a fifth-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antimicrobial activity, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The molecular formula of this compound is C21H23N9O6S2, and it has a molecular weight of 561.594 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrrolidino Iminomethyl Ceftobiprole involves multiple steps, starting from the basic cephalosporin structure. The key steps include the introduction of the pyrrolidino group and the iminomethyl group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-Pyrrolidino Iminomethyl Ceftobiprole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
N-Pyrrolidino Iminomethyl Ceftobiprole has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: It is studied for its antimicrobial properties and its effectiveness against resistant bacterial strains.
Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by MRSA.
Industry: It is utilized in the pharmaceutical industry for the production of advanced antibiotics.
Wirkmechanismus
N-Pyrrolidino Iminomethyl Ceftobiprole exerts its effects by inhibiting bacterial cell wall synthesis. It binds to essential penicillin-binding proteins (PBPs) and inhibits their transpeptidase activity, which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. This leads to the weakening of the cell wall and ultimately the death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Pyrrolidino Iminomethyl Ceftobiprole include:
Ceftobiprole: The parent compound with broad-spectrum antimicrobial activity.
Ceftaroline: Another fifth-generation cephalosporin with similar activity against MRSA.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity but less effective against MRSA.
Uniqueness
This compound is unique due to its enhanced stability and effectiveness against resistant bacterial strains. Its specific modifications, such as the pyrrolidino and iminomethyl groups, contribute to its superior antimicrobial properties compared to other cephalosporins .
Eigenschaften
Molekularformel |
C21H23N9O6S2 |
|---|---|
Molekulargewicht |
561.6 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-methanimidoylpyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H23N9O6S2/c22-8-28-3-2-11(6-28)29-4-1-9(17(29)32)5-10-7-37-19-13(18(33)30(19)14(10)20(34)35)24-16(31)12(26-36)15-25-21(23)38-27-15/h5,8,11,13,19,22,36H,1-4,6-7H2,(H,24,31)(H,34,35)(H2,23,25,27)/b9-5+,22-8?,26-12+/t11-,13-,19-/m1/s1 |
InChI-Schlüssel |
LTBPXSYEQUBOPB-OXFPJSKFSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O)C=N |
Kanonische SMILES |
C1CN(CC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O)C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13427233.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13427239.png)
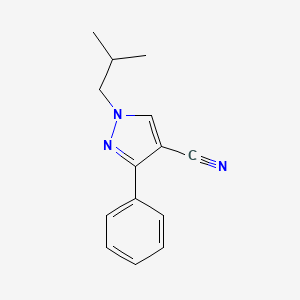
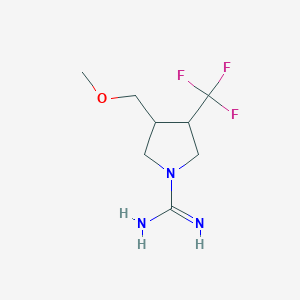
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
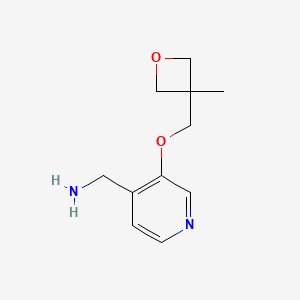
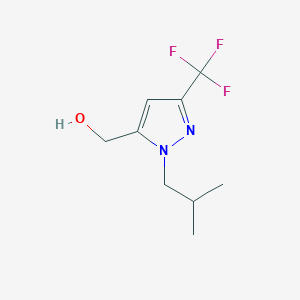
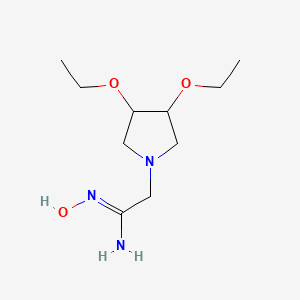
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
